

Alpiniaterpene A CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Alpiniaterpene A

Cat. No.: B12323115

Get Quote

Alpiniaterpene A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alpiniaterpene A**, a sesquiterpenoid of interest in the scientific community. Due to the limited availability of detailed, peer-reviewed research specifically on **Alpiniaterpene A**, this document summarizes the currently available information and provides context based on related compounds and general methodologies in the field.

Core Compound Identification

A clear identification of **Alpiniaterpene A** is crucial for any research endeavor. The following table summarizes its key identifiers.

Identifier	Value	Reference
CAS Number	1448667-05-7	Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases.
IUPAC Name	(2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid	Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases.
Molecular Formula	C16H22O4	Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases.
Molecular Weight	278.34 g/mol	Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases.

Physicochemical Properties

Detailed, experimentally determined physicochemical properties of **Alpiniaterpene A** are not readily available in the scientific literature. The following data is predicted and should be used as a preliminary guide.

Property	Predicted Value
Boiling Point	420.8 ± 45.0 °C
Density	1.14 ± 0.1 g/cm ³
рКа	4.62 ± 0.10

Biological Origin and Potential Activities

Alpiniaterpene A is reported to be a naturally occurring compound isolated from the rhizomes of Alpinia japonica (Thunb.) Miq., a plant belonging to the Zingiberaceae family. While specific biological activity data for **Alpiniaterpene A** is scarce, compounds isolated from the Alpinia genus are known to possess a range of pharmacological properties.

Several sesquiterpenoids isolated from the rhizomes of Alpinia japonica have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages[1]. This suggests that compounds from this source, potentially including **Alpiniaterpene A**, may have anti-inflammatory properties.

Furthermore, vendor information suggests that **Alpiniaterpene A** may possess anticancer activities. However, without published scientific studies, these claims remain to be substantiated.

Experimental Protocols: A General Methodological Framework

Given the absence of specific experimental protocols for **Alpiniaterpene A**, this section provides a generalized framework for key experiments based on standard methodologies for similar natural products. These protocols are intended to serve as a starting point for researchers.

Isolation and Purification of Sesquiterpenoids from Alpinia japonica

The following is a generalized workflow for the isolation of sesquiterpenoids, which would be applicable for obtaining **Alpiniaterpene A**.

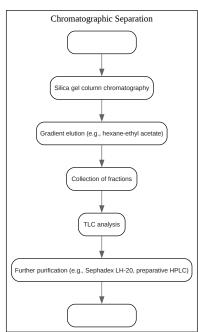


Figure 1. Generalized workflow for the isolation of **Alpiniaterpene A**.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in macrophages.

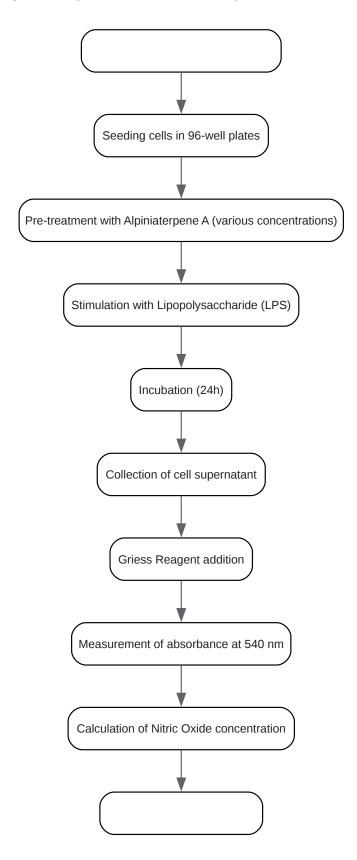


Figure 2. Workflow for Nitric Oxide inhibition assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Figure 3. Workflow for MTT cytotoxicity assay.

Signaling Pathways: A Hypothetical Perspective

Due to the lack of specific research on **Alpiniaterpene A**, no signaling pathways have been elucidated for this compound. However, based on the activities of other sesquiterpenoids and compounds from Alpinia species, a potential mechanism for its anti-inflammatory effects could involve the inhibition of the NF-kB signaling pathway, which is a key regulator of inflammatory responses, including the production of nitric oxide.

The diagram below illustrates a simplified representation of the NF-kB signaling pathway that could be investigated for **Alpiniaterpene A**.

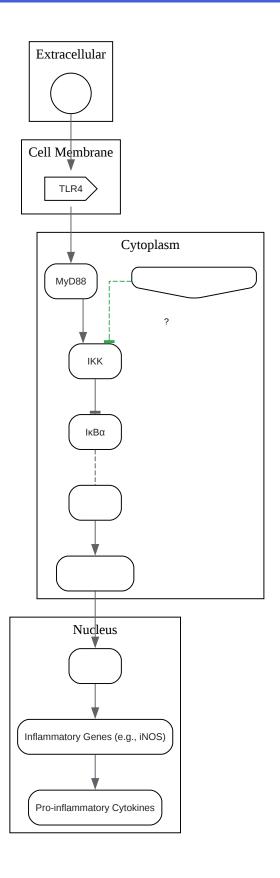


Figure 4. Hypothetical inhibition of the NF-κB pathway by **Alpiniaterpene A**.

Conclusion and Future Directions

Alpiniaterpene A represents a potentially interesting natural product for further investigation, particularly in the areas of anti-inflammatory and anticancer research. However, there is a clear and significant gap in the scientific literature regarding its specific biological activities, mechanisms of action, and detailed chemical characterization. Future research should focus on the following:

- Definitive Isolation and Structural Elucidation: A comprehensive study detailing the isolation
 of Alpiniaterpene A from Alpinia japonica and its full spectroscopic characterization (NMR,
 MS, IR, etc.) is essential.
- Systematic Biological Screening: A broad screening of Alpiniaterpene A against various cancer cell lines and in a range of anti-inflammatory models is necessary to validate its purported activities.
- Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by Alpiniaterpene A.

This technical guide serves as a foundational document based on the currently limited available data. It is imperative that the scientific community undertakes further rigorous investigation to fully characterize and understand the therapeutic potential of **Alpiniaterpene A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alpiniaterpene A CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12323115#alpiniaterpene-a-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com